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Compound of Interest

Compound Name: 5'-O-Acetyl Adenosine

CAS No.: 2140-25-2

Cat. No.: B029430

Get Quote

Executive Summary
5'-O-acetyl adenosine is a nucleoside derivative where the primary hydroxyl group at the C5'

position of the ribose moiety is esterified with an acetyl group. This modification serves two

critical functions in nucleic acid chemistry and drug development: it acts as a selectively

removable protecting group during oligonucleotide synthesis and functions as a metabolic

probe by blocking the 5'-phosphorylation site, thereby inhibiting conversion to AMP/ADP/ATP

by kinases.

This guide provides a rigorous technical analysis of the molecule's structure, a validated

synthesis protocol, analytical characterization standards, and stability profiles.[1]

Part 1: Chemical Identity & Structural Elucidation
Physicochemical Profile
The 5'-O-acetyl group introduces lipophilicity to the polar adenosine core while removing the

hydrogen bond donor capability of the 5'-OH.
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Property Data

IUPAC Name
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-

dihydroxyoxolan-2-yl]methyl acetate

Molecular Formula C₁₂H₁₅N₅O₅

Molecular Weight 309.28 g/mol

CAS Number 2140-25-2

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in Water

pKa ~3.5 (N1-protonation), ~16 (2'/3'-OH)

Structural Analysis[2]
Ribose Conformation: The ribose ring typically exists in a dynamic equilibrium between C2'-

endo (South) and C3'-endo (North) puckers.[1] The 5'-O-acetylation can slightly bias this

equilibrium due to the steric bulk and electronic withdrawal of the ester, often favoring the

C2'-endo conformation in solution.

Ester Linkage: The C5'-O-C(O)CH₃ bond is an achiral ester linkage.[1] Unlike the 2' and 3'

hydroxyls, the 5' position is exocyclic and less prone to steric hindrance, making it accessible

for both enzymatic attack and chemical hydrolysis.[1]

Purine Base: The adenine base remains in the anti conformation relative to the sugar to

minimize steric clash with the ribose ring oxygen.

Part 2: Validated Synthesis Protocol
Strategic Overview
Direct acetylation of adenosine is non-selective, yielding a mixture of 2'-, 3'-, 5'-, and N6-

acetylated products.[1] The most robust synthetic route utilizes the 2',3'-O-isopropylidene

(acetonide) protection strategy.[1] This method ensures regioselectivity by locking the cis-diol

system before acetylating the exposed 5'-OH.
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Step-by-Step Methodology
Reagents: Adenosine, Acetone, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (pTsOH), Acetic

Anhydride, Pyridine, Trifluoroacetic acid (TFA).[1][2]

Phase 1: Protection (Formation of 2',3'-O-isopropylidene
adenosine)[1]

Suspend adenosine (10 mmol) in dry acetone (50 mL).

Add 2,2-dimethoxypropane (20 mmol) and a catalytic amount of pTsOH (0.1 mmol).

Stir at room temperature for 4–6 hours. The suspension will clear as the product forms.

Neutralize with sodium bicarbonate, filter, and evaporate to yield the acetonide intermediate.

Phase 2: 5'-O-Acetylation
Dissolve the acetonide intermediate (dried) in anhydrous pyridine (10 mL).

Add acetic anhydride (1.2 equivalents) dropwise at 0°C.

Stir at room temperature for 3 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM).[1]

Quench with ice water and extract with dichloromethane. Wash with 1M HCl (to remove

pyridine), NaHCO₃, and brine.[1]

Dry over Na₂SO₄ and concentrate to yield 2',3'-O-isopropylidene-5'-O-acetyl adenosine.

Phase 3: Selective Deprotection (Acid Hydrolysis)
Critical Step:[1] The acetonide is acid-labile, while the 5'-acetyl ester is relatively acid-stable but

base-labile. We use aqueous acid to remove the acetonide without hydrolyzing the ester.

Dissolve the fully protected intermediate in 50% aqueous TFA (Trifluoroacetic acid) at 0°C.

Stir for 1–2 hours at 0°C. Do not heat, as heat may promote ester hydrolysis or migration.[1]

Co-evaporate with toluene (3x) to remove TFA and water.[1]
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Purify via flash column chromatography (DCM/MeOH gradient) to isolate pure 5'-O-acetyl
adenosine.

Reaction Pathway Diagram

Figure 1: Regioselective synthesis of 5'-O-acetyl adenosine via acetonide protection.
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[1]
Part 3: Analytical Characterization
Nuclear Magnetic Resonance (NMR)
The diagnostic signature of 5'-O-acetylation is the downfield shift of the 5' protons (H5', H5'')

due to the deshielding effect of the ester carbonyl.[1]

Solvent: DMSO-d₆ (Standard reference)[1]
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Proton (¹H)
Chemical Shift (δ,
ppm)

Multiplicity
Structural
Assignment

H2 8.15 Singlet
Purine Ring

(Aromatic)

H8 8.35 Singlet
Purine Ring

(Aromatic)

NH₂ 7.30 Broad Singlet Exocyclic Amine

H1' 5.95 Doublet Anomeric Proton

OH-2'/3' 5.30 - 5.50 Doublets
Sugar Hydroxyls

(Exchangeable)

H2'/H3' 4.10 - 4.60 Multiplets Ribose Ring Protons

H5', H5'' 4.20 - 4.35 Multiplet
Diagnostic Shift (vs

~3.6 in Adenosine)

-COCH₃ 2.05 Singlet Acetyl Methyl Group

Note: In parent adenosine, H5'/H5'' typically appear at 3.5–3.7 ppm.[1] The ~0.6 ppm downfield

shift confirms esterification at the 5' position.

Mass Spectrometry (ESI-MS)[1]
Positive Mode (M+H)⁺: 310.1 m/z[1]

Fragmentation: Loss of the adenine base (135 Da) or loss of the acetyl group (42 Da) are

common fragmentation pathways.[1]

Part 4: Stability & Reactivity Profile
Hydrolysis Kinetics
The stability of 5'-O-acetyl adenosine is pH-dependent.[1]

Acidic Conditions (pH < 4):
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Stable. The ester bond resists hydrolysis at low pH (allowing TFA deprotection of

acetonides).[1]

Risk:[1][3] Prolonged heating in strong acid can depurinate (cleave the glycosidic bond).[1]

Neutral Conditions (pH 7.0 - 7.4):

Moderately Stable. Half-life in PBS at 37°C is typically >24 hours, making it suitable for

short-term biological assays.[1]

Risk:[1][3] Slow hydrolysis by non-specific esterases in biological media (plasma/lysate).

[1]

Basic Conditions (pH > 9):

Unstable. Rapid hydrolysis occurs, regenerating adenosine.[1] Ammonia in methanol will

cleave the group in minutes.

Acyl Migration
Unlike 2'- or 3'-O-acetyl derivatives, which undergo rapid equilibrium (acyl migration) between

the 2' and 3' positions, the 5'-O-acetyl group is spatially isolated.[1] Direct migration to the 2' or

3' position is sterically disfavored and kinetically slow under physiological conditions, ensuring

structural integrity during standard experiments.[1]

Stability Logic Diagram

Figure 2: Stability profile of 5'-O-acetyl adenosine under varying conditions.
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Click to download full resolution via product page

[1][3][6][7]
Part 5: Applications in Drug Development
Protecting Group Strategy
In oligonucleotide synthesis, the 5'-OH is the primary site for chain elongation. Acetylating this

position caps the sequence or protects it during modification of the base or 2'/3' positions. It is

orthogonal to acid-labile groups (like DMT) if removed by base, or orthogonal to base-labile

groups (like benzoyl) if removed by specific enzymes, though chemical orthogonality is limited.

[1]

Metabolic Probe (Kinase Inhibition)
Adenosine Kinase (ADK) phosphorylates adenosine at the 5'-OH to form AMP.[1]

Mechanism: 5'-O-acetyl adenosine mimics the substrate sterically but lacks the nucleophilic

hydroxyl required for phosphate transfer.

Utility: It is used to study adenosine transport and receptor binding without the confounding

variable of intracellular metabolism to nucleotides.

Prodrug Design
Acetylation increases the logP (lipophilicity) of adenosine, potentially enhancing passive

diffusion across cell membranes.[1] Once intracellular, non-specific esterases cleave the acetyl

group, releasing the active adenosine payload.[1] This "Trojan horse" strategy is used to deliver

nucleoside analogs that otherwise have poor oral bioavailability.[1]
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(Standard reference for solvent shifts and ester functionality).
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Enzymatic Stability & Hydrolysis

Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. Nucleosides,

Nucleotides and Nucleic Acids.[1][5][6][7] (Details on lipase-mediated regioselectivity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b029430/docs#technical-guide-chemical-structure-
synthesis-of-5-o-acetyl-adenosine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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